1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol
Description
1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol is a synthetic organic compound featuring a cyclohexanol backbone fused with a 1,2,4-triazole ring substituted by a methoxy(phenyl)methyl group. The triazole moiety is a heterocyclic scaffold known for its versatility in medicinal chemistry, particularly in drug discovery for antimicrobial, antifungal, and anticancer applications .
Properties
CAS No. |
192316-11-3 |
|---|---|
Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
1-[1-[methoxy(phenyl)methyl]-1,2,4-triazol-3-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H21N3O2/c1-21-14(13-8-4-2-5-9-13)19-12-17-15(18-19)16(20)10-6-3-7-11-16/h2,4-5,8-9,12,14,20H,3,6-7,10-11H2,1H3 |
InChI Key |
BQCLSJHPRHNJEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)N2C=NC(=N2)C3(CCCCC3)O |
Origin of Product |
United States |
Preparation Methods
Cyclization and Ring Closure
A common approach involves the intramolecular cyclization of hydrazine derivatives with suitable precursors to form the 1,2,4-triazole ring. For example, hydrazine hydrate reacts with formylated or nitrile-containing intermediates to close the triazole ring under controlled conditions (temperature, solvent, catalyst).
Attachment of the Cyclohexan-1-ol Moiety
The cyclohexanol group is introduced either by:
- Direct nucleophilic substitution on a suitable leaving group attached to the triazole ring.
- Addition of cyclohexanone derivatives followed by reduction to the corresponding alcohol.
Alternatively, the cyclohexanol moiety can be incorporated by coupling reactions involving cyclohexanol derivatives and triazole intermediates under catalytic conditions.
Catalytic and Reaction Conditions
- Catalysts: Copper(I) salts (e.g., CuSO4 with sodium ascorbate) are widely used for azide-alkyne cycloaddition reactions to form triazole rings efficiently under mild conditions.
- Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), dichloromethane (DCM), and mixtures with water for enhanced solubility and reaction rates.
- Temperature: Reactions are typically conducted at room temperature to reflux temperatures (25–100 °C), with microwave-assisted heating used to reduce reaction times and improve yields.
- Purification: Column chromatography using solvent systems such as dichloromethane/methanol mixtures is standard for isolating pure products.
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Substitution | Benzyl halide with methoxy group, base | Alkylation of triazole nitrogen | 80–95 |
| 2 | Cyclization | Hydrazine hydrate, formylated intermediate | Formation of 1,2,4-triazole ring | 70–90 |
| 3 | Coupling/Addition | Cyclohexanone or cyclohexanol derivative | Attachment of cyclohexanol moiety | 75–88 |
| 4 | Purification | Column chromatography (DCM/MeOH) | Isolation of pure this compound | >95 purity |
Research Findings and Optimization
- Microwave-assisted synthesis significantly reduces reaction times from hours to minutes while maintaining or improving yields.
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for constructing the triazole ring with high regioselectivity and functional group tolerance.
- The choice of base and solvent critically affects the alkylation step efficiency; potassium carbonate in DMF is often preferred for clean reactions.
- Protecting groups such as Boc may be used during intermediate steps to prevent side reactions, with subsequent deprotection under acidic conditions.
- Reduction steps to convert ketones to alcohols (cyclohexanone to cyclohexanol) are typically performed using sodium borohydride or catalytic hydrogenation.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol core can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the triazole ring or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanone.
Reduction: Formation of 1-(1-(Hydroxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions and can inhibit the activity of metalloenzymes. The methoxy(phenyl)methyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural similarities with several derivatives documented in the evidence, particularly those containing triazole, phenyl, and methoxy substituents. Key comparisons include:
Key Observations :
- The target compound’s 1,2,4-triazole core differentiates it from imidazoline-based analogs (C19, C20), which are more conformationally rigid but less aromatic .
- The methoxy(phenyl)methyl substituent introduces steric bulk and lipophilicity compared to simpler methoxyphenyl or methoxyethyl groups in analogs .
- Unlike hydrobromide or dihydrochloride salts in analogs, the target compound’s neutral cyclohexanol group may reduce solubility in aqueous media but improve membrane permeability .
Pharmacological and Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Lipophilicity : The phenyl group in the target compound likely increases logP compared to methoxyethyl-substituted triazoles (e.g., logP ~2.5 vs. ~1.8) .
- Enzyme inhibition: Triazole derivatives often inhibit cytochrome P450 or kinases. The cyclohexanol’s hydroxyl group may compete with ATP-binding sites in kinases, similar to imidazoline-based inhibitors .
- Thermal stability: Cyclohexanol’s rigid structure may improve thermal stability compared to flexible ethylamine derivatives .
Biological Activity
1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol is a complex organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexanol core and incorporates both a methoxy(phenyl)methyl group and a triazole moiety, contributing to its unique chemical properties and biological effects.
The molecular formula of this compound is C16H21N3O2, with a molecular weight of 287.36 g/mol. The structure includes a triazole ring, which is known for its ability to interact with metal ions and inhibit metalloenzymes, enhancing the compound's potential as a therapeutic agent.
| Property | Value |
|---|---|
| CAS No. | 192316-11-3 |
| Molecular Formula | C16H21N3O2 |
| Molecular Weight | 287.36 g/mol |
| IUPAC Name | 1-[1-[methoxy(phenyl)methyl]-1,2,4-triazol-3-yl]cyclohexan-1-ol |
| InChI Key | BQCLSJHPRHNJEN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazole ring can inhibit metalloenzymes by chelating metal ions essential for enzyme activity.
- Cell Membrane Interaction : The methoxy(phenyl)methyl group increases lipophilicity, allowing the compound to penetrate cell membranes and interact with intracellular targets.
Biological Activities
Research indicates that this compound may possess several biological activities:
Antimicrobial Activity
Studies have explored the antimicrobial properties of triazole derivatives, suggesting that compounds similar to this compound exhibit significant antifungal and antibacterial effects. The mechanism often involves disrupting cell wall synthesis or inhibiting specific metabolic pathways in microorganisms.
Antitumor Activity
Preliminary investigations into the antitumor potential of triazole derivatives have shown promising results. For example:
- IC50 Values : Some related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating effective cytotoxicity.
Case Study: Structure–Activity Relationship (SAR)
A systematic SAR analysis of related triazole compounds revealed that:
- The presence of electron-donating groups (like methoxy) on the phenyl ring enhances biological activity.
- Modifications to the triazole moiety can significantly alter potency against specific targets.
Research Findings
Recent studies have focused on optimizing the structure of triazole-containing compounds to enhance their biological activities. For instance:
- Lead Optimization : A study on lead compounds based on the triazole scaffold showed that modifications could lead to picomolar inhibition in cellular assays targeting WNT/β-catenin signaling pathways .
- Comparative Analysis : When compared to similar compounds such as 1-(hydroxy(phenyl)methyl)-triazoles or cyclohexanones, the unique combination of functional groups in this compound allows for distinct biological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
